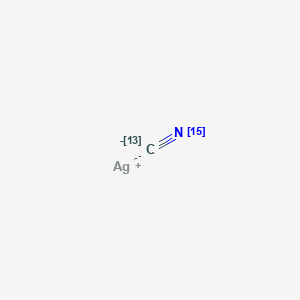
silver;(15N)azanylidyne(113C)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a heterocyclic organic compound that appears as a white to off-white powder . This compound is notable for its isotopic labeling, which makes it useful in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of silver;(15N)azanylidyne(113C)methane typically involves the reaction of silver nitrate with isotopically labeled cyanide sources. The reaction is carried out under controlled conditions to ensure the incorporation of the 13C and 15N isotopes. The general reaction can be represented as: [ \text{AgNO}_3 + \text{K(13C)(15N)} \rightarrow \text{Ag(13C)(15N)} + \text{KNO}_3 ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled environments to maintain the integrity of the isotopic labels. The product is then purified through recrystallization or other suitable methods to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Silver;(15N)azanylidyne(113C)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silver oxide and other by-products.
Reduction: It can be reduced to elemental silver under specific conditions.
Substitution: The cyanide group can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve reagents like halides or phosphines.
Major Products
The major products formed from these reactions include silver oxide, elemental silver, and various substituted silver complexes .
Aplicaciones Científicas De Investigación
Silver;(15N)azanylidyne(113C)methane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other isotopically labeled compounds.
Biology: Employed in studies involving isotopic tracing and metabolic pathway analysis.
Medicine: Investigated for its potential use in radiopharmaceuticals and diagnostic imaging.
Mecanismo De Acción
The mechanism of action of silver;(15N)azanylidyne(113C)methane involves its interaction with biological molecules and cellular structures. The compound can release silver ions, which exhibit antimicrobial properties by disrupting microbial cell membranes and interfering with cellular processes. The isotopic labels (13C and 15N) allow for detailed tracking and analysis of the compound’s behavior in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Silver cyanide: Similar in structure but lacks isotopic labeling.
Silver nitrate: Commonly used silver compound with different chemical properties.
Silver acetate: Another silver compound used in various chemical reactions.
Uniqueness
Silver;(15N)azanylidyne(113C)methane is unique due to its isotopic labeling, which enhances its utility in research applications. The presence of 13C and 15N isotopes allows for precise tracking and analysis in various scientific studies, making it a valuable tool in fields such as chemistry, biology, and medicine .
Propiedades
Fórmula molecular |
CAgN |
|---|---|
Peso molecular |
135.872 g/mol |
Nombre IUPAC |
silver;(15N)azanylidyne(113C)methane |
InChI |
InChI=1S/CN.Ag/c1-2;/q-1;+1/i1+1,2+1; |
Clave InChI |
LFAGQMCIGQNPJG-AWQJXPNKSA-N |
SMILES isomérico |
[13C-]#[15N].[Ag+] |
SMILES canónico |
[C-]#N.[Ag+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[[(2-Chlorophenyl)diphenylmethyl]thio]ethanamine](/img/structure/B12060033.png)
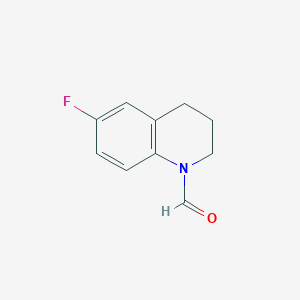
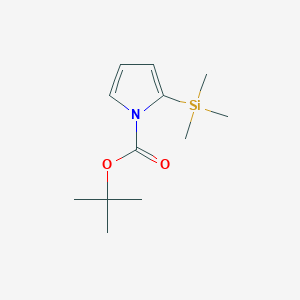


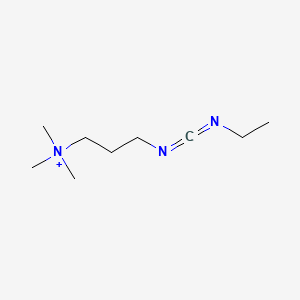

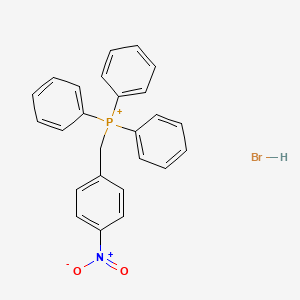
![12,24-dithiahexacyclo[11.11.0.02,11.04,9.014,23.016,21]tetracosa-1(13),2,4,6,8,10,14,16,18,20,22-undecaene](/img/structure/B12060104.png)
